1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-(4-chlorophenyl)-
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Overview
Description
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-(4-chlorophenyl)- is a heterocyclic compound that belongs to the class of triazolophthalazines This compound is characterized by the presence of a triazole ring fused to a phthalazine moiety, with a 4-chlorophenyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-(4-chlorophenyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobenzohydrazide with phthalic anhydride in the presence of a suitable catalyst, followed by cyclization with hydrazine hydrate. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-(4-chlorophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-phenyl-
- 1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-(4-methylphenyl)-
- 1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-(4-fluorophenyl)-
Uniqueness
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-(4-chlorophenyl)- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
124556-74-7 |
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Molecular Formula |
C15H9ClN4O |
Molecular Weight |
296.71 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-[1,2,4]triazolo[3,4-a]phthalazin-3-one |
InChI |
InChI=1S/C15H9ClN4O/c16-11-5-7-12(8-6-11)19-15(21)20-14(18-19)13-4-2-1-3-10(13)9-17-20/h1-9H |
InChI Key |
UCYOBWPTRAXKIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN3C2=NN(C3=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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